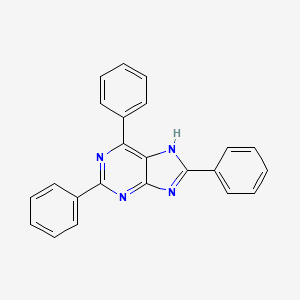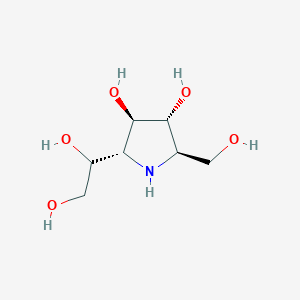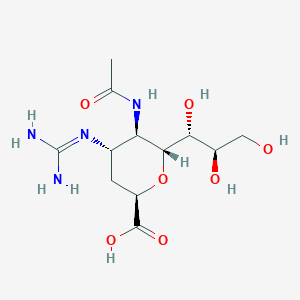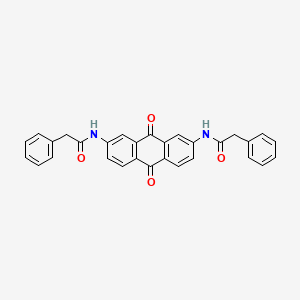![molecular formula C28H36N4O4 B10841419 2,7-Bis[3-(butylamino)propionamido]anthraquinone](/img/structure/B10841419.png)
2,7-Bis[3-(butylamino)propionamido]anthraquinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,7-Bis[3-(butylamino)propionamido]anthraquinone is a synthetic compound belonging to the anthraquinone family. Anthraquinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This particular compound has garnered interest due to its potential as an anticancer agent, among other applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Bis[3-(butylamino)propionamido]anthraquinone typically involves the following steps:
Acetylation of 2,7-diaminoanthraquinone: This step involves the acetylation of 2,7-diaminoanthraquinone to form a 2,7-disubstituted anthraquinone derivative.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring purity and yield through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
2,7-Bis[3-(butylamino)propionamido]anthraquinone undergoes several types of chemical reactions, including:
Oxidation: The anthraquinone core can undergo oxidation reactions, which may alter its biological activity.
Reduction: Reduction reactions can modify the quinone structure, potentially affecting its interaction with biological targets.
Substitution: The compound can undergo substitution reactions, particularly at the amino groups, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Substitution reactions often involve reagents like alkyl halides and amines under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce hydroquinone derivatives .
Scientific Research Applications
2,7-Bis[3-(butylamino)propionamido]anthraquinone has several scientific research applications:
Chemistry: It is used as a precursor for synthesizing various anthraquinone derivatives with potential biological activities.
Biology: The compound is studied for its interactions with cellular components, particularly in cancer cells.
Industry: Potential applications in the development of dyes and pigments due to its anthraquinone core.
Mechanism of Action
The mechanism of action of 2,7-Bis[3-(butylamino)propionamido]anthraquinone involves its interaction with cellular targets such as telomerase. The compound inhibits telomerase activity, leading to the shortening of telomeres and eventual cell death in cancer cells. Additionally, it may interact with other cellular proteins and pathways, contributing to its cytotoxic effects .
Comparison with Similar Compounds
Similar Compounds
2,7-Diaminoanthraquinone: A precursor in the synthesis of 2,7-Bis[3-(butylamino)propionamido]anthraquinone.
2,7-Dihydroxyanthraquinone: Another anthraquinone derivative with different substituents.
1-Hydroxy-3-(3-alkylaminopropoxy)-9,10-anthraquinone: A compound with similar structural features and biological activities.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct biological activities. Its ability to inhibit telomerase and induce cytotoxicity in cancer cells sets it apart from other anthraquinone derivatives .
properties
Molecular Formula |
C28H36N4O4 |
|---|---|
Molecular Weight |
492.6 g/mol |
IUPAC Name |
3-(butylamino)-N-[7-[3-(butylamino)propanoylamino]-9,10-dioxoanthracen-2-yl]propanamide |
InChI |
InChI=1S/C28H36N4O4/c1-3-5-13-29-15-11-25(33)31-19-7-9-21-23(17-19)28(36)24-18-20(8-10-22(24)27(21)35)32-26(34)12-16-30-14-6-4-2/h7-10,17-18,29-30H,3-6,11-16H2,1-2H3,(H,31,33)(H,32,34) |
InChI Key |
WKRXVGOZDDYFGG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNCCC(=O)NC1=CC2=C(C=C1)C(=O)C3=C(C2=O)C=C(C=C3)NC(=O)CCNCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














![2,7-Bis[2-(butylamino)acetamido]anthraquinone](/img/structure/B10841383.png)
![2,7-Bis[2-(dimethylamino)acetamido]anthraquinone](/img/structure/B10841391.png)
![2,7-Bis[2-(piperazino)acetamido]anthraquinone](/img/structure/B10841400.png)